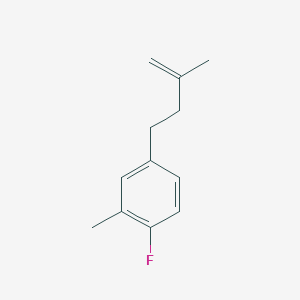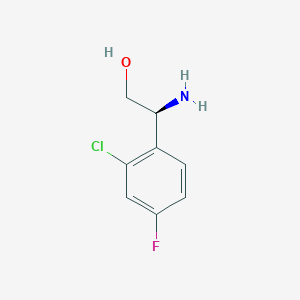
Rhodium(III) bromide dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(III) bromide dihydrate is an inorganic compound with the chemical formula RhBr₃·2H₂O. It is a brown solid that is soluble in water and lower alcohols. This compound is used to prepare various rhodium bromide complexes and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide dihydrate can be synthesized by reacting rhodium metal with hydrochloric acid and bromine. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of rhodium metal with bromine in the presence of hydrochloric acid. This method ensures the formation of the desired dihydrate compound .
化学反応の分析
Types of Reactions: Rhodium(III) bromide dihydrate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride can be used as an oxidizing agent to form rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound to lower oxidation states.
Substitution: Aqueous potassium iodide can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Rhodium(III) iodide.
科学的研究の応用
Rhodium(III) bromide dihydrate has several applications in scientific research, including:
作用機序
The mechanism of action of rhodium(III) bromide dihydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, some rhodium complexes have been shown to inhibit viral genome photoinactivation and bind to viral proteins, thereby exerting antiviral effects .
類似化合物との比較
Rhodium(III) chloride (RhCl₃): Similar to rhodium(III) bromide, but with chloride ions instead of bromide ions.
Rhodium(III) fluoride (RhF₃): Contains fluoride ions and has different chemical properties compared to rhodium(III) bromide.
Rhodium(III) iodide (RhI₃): Contains iodide ions and is formed through substitution reactions with rhodium(III) bromide.
Uniqueness: Rhodium(III) bromide dihydrate is unique due to its specific reactivity with bromine and its ability to form stable dihydrate complexes. This makes it particularly useful in the preparation of rhodium bromide complexes and in various scientific research applications .
特性
IUPAC Name |
tribromorhodium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRALCXGPVGDDT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.Br[Rh](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H4O2Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6329482.png)









